molecular formula C6H8BrN5 B13307021 4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)butanenitrile

4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)butanenitrile

Katalognummer: B13307021
Molekulargewicht: 230.07 g/mol
InChI-Schlüssel: JMXSLMUICWZMLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)butanenitrile is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an amino group, a bromine atom, and a butanenitrile group attached to the triazole ring. It has a molecular formula of C6H8BrN5 and a molecular weight of 230.07 g/mol .

Vorbereitungsmethoden

The synthesis of 4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)butanenitrile can be achieved through various synthetic routes. One common method involves the reaction of 3-amino-5-bromo-1H-1,2,4-triazole with butanenitrile under specific reaction conditions. The reaction typically requires the use of a suitable solvent and a catalyst to facilitate the formation of the desired product .

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction parameters is crucial to achieve efficient and cost-effective production.

Analyse Chemischer Reaktionen

4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)butanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can lead to the formation of various substituted triazoles.

Wissenschaftliche Forschungsanwendungen

4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)butanenitrile has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)butanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the amino and bromine groups enhances its binding affinity and specificity towards certain targets .

Eigenschaften

Molekularformel

C6H8BrN5

Molekulargewicht

230.07 g/mol

IUPAC-Name

4-(3-amino-5-bromo-1,2,4-triazol-1-yl)butanenitrile

InChI

InChI=1S/C6H8BrN5/c7-5-10-6(9)11-12(5)4-2-1-3-8/h1-2,4H2,(H2,9,11)

InChI-Schlüssel

JMXSLMUICWZMLQ-UHFFFAOYSA-N

Kanonische SMILES

C(CC#N)CN1C(=NC(=N1)N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.